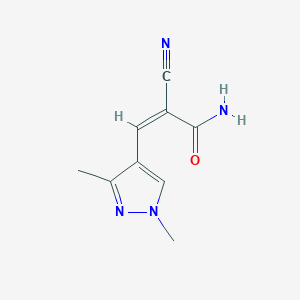![molecular formula C18H16N4O5 B449608 N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE](/img/structure/B449608.png)
N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring system, which is a five-membered aromatic ring containing one oxygen atom. The presence of furan rings in its structure contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide typically involves the condensation of furfural with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process. The reaction can be represented as follows:
Furfural+Hydrazine Derivative→N’ 2 ,N’ 5 -bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the furan rings to dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide involves its interaction with specific molecular targets and pathways. The furan rings in its structure can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~4~-bis[1-(5-methyl-2-furyl)ethylidene]succinohydrazide
- N’-(1-(2-furyl)ethylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide
Uniqueness
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is unique due to its specific arrangement of furan rings and hydrazide groups. This unique structure contributes to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N4O5 |
|---|---|
Molecular Weight |
368.3g/mol |
IUPAC Name |
2-N,5-N-bis[(E)-1-(furan-2-yl)ethylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C18H16N4O5/c1-11(13-5-3-9-25-13)19-21-17(23)15-7-8-16(27-15)18(24)22-20-12(2)14-6-4-10-26-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChI Key |
NXIIFFNOFFTBRV-AYKLPDECSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3 |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)C(=O)N/N=C(/C2=CC=CO2)\C)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3 |
solubility |
44.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(3-bromobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B449526.png)

![4-(4-chloro-2-methylphenoxy)-N'-[1-(5-methyl-2-furyl)ethylidene]butanohydrazide](/img/structure/B449529.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449530.png)
![2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B449531.png)
![4-[(3,4-dimethylphenoxy)methyl]-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B449532.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-({5-[(2-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B449535.png)
![2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449536.png)
![N'-(2-chloro-6-fluorobenzylidene)-4-[(3,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B449539.png)
![4-[(2-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449543.png)
![3-[(4-Ethoxyphenoxy)methyl]benzohydrazide](/img/structure/B449544.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2,4-dimethoxybenzylidene)propanohydrazide](/img/structure/B449545.png)
![2-(3,4-dimethoxyphenyl)-N-[3-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B449547.png)
![ethyl 2-({3-nitro-2-methylbenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B449548.png)
